

# An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 2-Mercaptobenzaldehyde

Cat. No.: B1308449

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This technical guide provides a comprehensive overview of **2-Mercaptobenzaldehyde**, a versatile aromatic compound with significant applications in organic synthesis and coordination chemistry. This document details its molecular structure, physicochemical properties, and key synthetic methodologies, adhering to stringent data presentation and visualization standards for a scientific audience.

## Molecular Structure and Identification

**2-Mercaptobenzaldehyde**, systematically named 2-sulfanylbenzaldehyde according to IUPAC nomenclature, is an organic compound featuring a benzene ring substituted with both an aldehyde (-CHO) and a thiol (-SH) group at adjacent positions.<sup>[1]</sup> This ortho-substitution pattern is crucial to its chemical reactivity and utility as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

The fundamental identifiers and properties of **2-Mercaptobenzaldehyde** are summarized in the table below.

Identifier	Value
IUPAC Name	2-sulfanylbenzaldehyde[1]
Synonyms	2-Formylthiophenol, Thiosalicylaldehyde
CAS Number	29199-11-9[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> OS[1]
Molecular Weight	138.19 g/mol [1]
Canonical SMILES	C1=CC=C(C(=C1)C=O)S[1]
InChI Key	KSDMMCFWQWBVBW-UHFFFAOYSA-N[1]

## Computed Physicochemical Properties

The following table presents key computed physicochemical properties of **2-Mercaptobenzaldehyde**, providing insights into its behavior in various chemical environments.

Property	Value
XLogP3	1.9[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	1[1]
Topological Polar Surface Area	18.1 Å <sup>2</sup> [1]
Heavy Atom Count	9[1]

## Experimental Data and Protocols

A thorough literature search did not yield detailed, step-by-step experimental protocols for the synthesis of **2-Mercaptobenzaldehyde** that would be suitable for direct reproduction in a laboratory setting. While several synthetic strategies are conceptually described, specific reagent quantities, reaction conditions, and purification procedures are not fully elaborated in the available resources. Similarly, experimental data from crystallographic studies, such as

precise bond lengths and angles, are not readily available in public databases like the Cambridge Crystallographic Data Centre (CCDC).<sup>[2][3][4][5]</sup>

However, general methodologies for the synthesis of related compounds and spectroscopic data for analogous structures provide a foundational understanding.

## Spectroscopic Characterization

While a dedicated, fully assigned spectrum for **2-Mercaptobenzaldehyde** is not available, the expected spectroscopic features can be inferred from the analysis of benzaldehyde and its derivatives.

**Infrared (IR) Spectroscopy:** The FTIR spectrum of **2-Mercaptobenzaldehyde** is expected to exhibit several characteristic absorption bands:

- **C=O Stretch:** A strong, sharp absorption band around  $1700\text{ cm}^{-1}$ , characteristic of the carbonyl group in an aromatic aldehyde.
- **Aldehyde C-H Stretch:** Two weaker bands are anticipated in the regions of  $2880\text{-}2820\text{ cm}^{-1}$  and  $2780\text{-}2720\text{ cm}^{-1}$ .
- **S-H Stretch:** A weak absorption is expected in the range of  $2600\text{-}2550\text{ cm}^{-1}$  for the thiol group.
- **Aromatic C=C Stretches:** Medium intensity bands are expected between  $1600$  and  $1450\text{ cm}^{-1}$ .
- **Aromatic C-H Stretches:** These will appear as weak absorptions above  $3000\text{ cm}^{-1}$ .

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

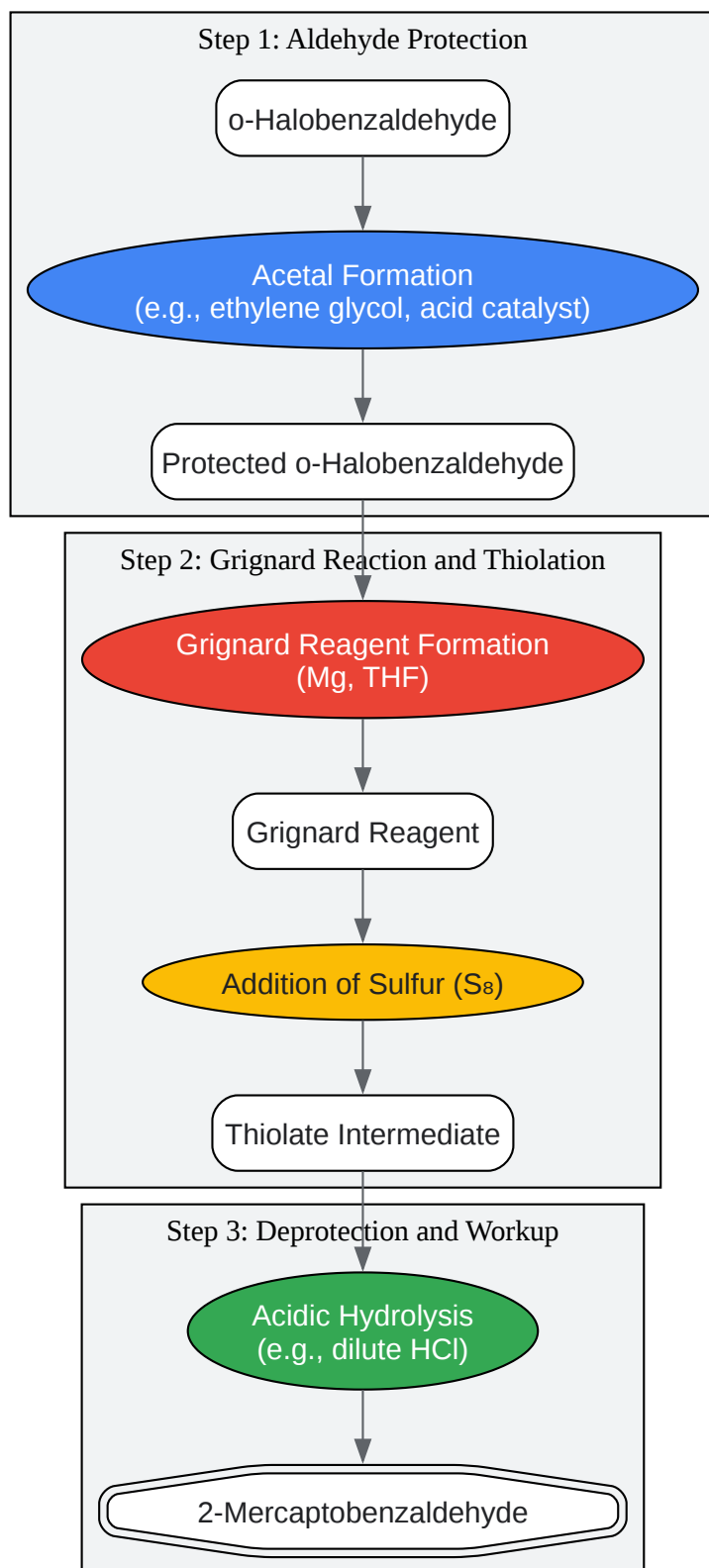
- **$^1\text{H}$  NMR:** The aldehyde proton is expected to appear as a singlet in the downfield region, typically around  $\delta\ 10.0$  ppm. The aromatic protons will resonate in the  $\delta\ 7.0\text{-}8.0$  ppm range, with splitting patterns determined by their coupling with neighboring protons. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
- **$^{13}\text{C}$  NMR:** The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of  $\delta\ 190\text{-}200$  ppm. The aromatic carbons will resonate between  $\delta\ 120\text{-}150$  ppm.

## Synthetic Approaches

Several synthetic routes to **2-Mercaptobenzaldehyde** have been reported in the literature, although detailed experimental procedures are scarce. The primary methods include:

- **One-Pot Synthesis from o-Halobenzaldehydes:** A novel one-pot approach has been described starting from ortho-bromobenzaldehyde or 2-chlorocyclohex-1-enecarbaldehydes. [6] This method involves the reaction of sulfur with a Grignard reagent formed from an acetal-protected aldehyde, followed by hydrolysis.[6]
- **Reduction of Thiosalicylic Acid Derivatives:** The reduction of 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives is a plausible route to **2-Mercaptobenzaldehyde**, though specific protocols are not detailed in the available literature.

The logical workflow for a common synthetic approach is visualized below.



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A generalized synthetic workflow for **2-Mercaptobenzaldehyde**.

## Molecular Visualization

The molecular structure of **2-Mercaptobenzaldehyde** is depicted in the following diagram, generated using the Graphviz DOT language.

Molecular structure of **2-Mercaptobenzaldehyde**.

## Conclusion

**2-Mercaptobenzaldehyde** is a valuable reagent in synthetic chemistry, characterized by its ortho-substituted aldehyde and thiol functional groups. While its fundamental properties are well-documented, there is a notable gap in the publicly accessible, detailed experimental data, particularly concerning its synthesis and single-crystal X-ray structure. This guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting areas where further investigation and publication would be beneficial to the scientific community.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Molecular Structure, Properties, and Synthesis]. BenchChem,

[2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308449#2-mercaptobenzaldehyde-molecular-structure-and-iupac-name>]

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